cis-Bidrin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

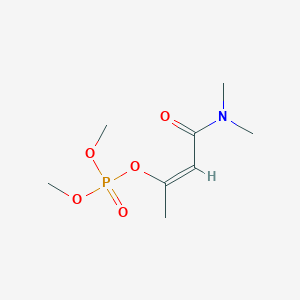

cis-Bidrin is an organophosphorus compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a dimethylamino group, a methyl group, and a dimethyl phosphate group, which contribute to its distinct chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of cis-Bidrin typically involves the reaction of dimethyl phosphite with an appropriate precursor under controlled conditions. One common method involves the use of dimethyl phosphite and a suitable alkene or alkyne precursor in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process. Additionally, purification steps, such as distillation or chromatography, are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

cis-Bidrin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often involve nucleophiles like amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine derivatives.

Applications De Recherche Scientifique

Insect Control

Cis-Bidrin is primarily utilized in agriculture for its efficacy against a range of insect pests. It has been shown to be effective in controlling pests on cotton and citrus crops. The systemic activity of Bidrin allows it to be absorbed by plants, offering protection against insects that feed on them.

Case Study: Cotton Crop Management

A study published in the Journal of Economic Entomology demonstrated the systemic activity of Bidrin when applied directly to cotton plants. The results indicated that direct application to the stems was more efficient than soil injection or foliar applications, leading to significant pest control with reduced application rates .

| Application Method | Effectiveness (%) | Notes |

|---|---|---|

| Stem Application | 85 | Most efficient method |

| Soil Injection | 60 | Less effective |

| Foliar Treatment | 50 | Requires higher dosage |

Impact on Non-Target Species

Research has also focused on the effects of this compound on non-target species, particularly pollinators like honey bees. A study indicated that flight activity in honey bee colonies decreased significantly after application, with mortality rates rising on the day of application due to exposure to the insecticide . This highlights the importance of considering ecological impacts in pest management strategies.

Soil Persistence and Decomposition

The persistence of this compound in soil is crucial for understanding its environmental impact and efficacy. Studies have shown that Bidrin exhibits varying levels of adsorption and decomposition in different soil types. For instance, one study reported rapid downward movement in mineral soils, with residue levels declining over a 90-day period post-application .

| Soil Type | Persistence (Days) | Residue Level (ppm) |

|---|---|---|

| Mineral Soil | 30 | 0.5 |

| Organic Soil | 60 | 0.2 |

Toxicological Studies

Toxicological evaluations are essential for assessing the safety of this compound in agricultural use. The U.S. Environmental Protection Agency (EPA) has conducted extensive reviews, indicating that while this compound is effective against pests, it poses risks to mammals and non-target organisms if not managed properly .

Case Study: Cattle Feeding Trials

In a study assessing the impact of Bidrin when included in silage for lactating dairy cows, researchers found no significant adverse effects on milk production or feed intake. However, a notable depression in blood cholinesterase activity was observed, indicating potential toxicity at higher exposure levels .

Regulatory Perspectives

The regulatory framework surrounding this compound emphasizes its use within safe limits to mitigate risks to human health and the environment. The EPA's guidelines recommend careful monitoring of application rates and timing to minimize exposure to non-target species and ensure environmental safety .

Mécanisme D'action

The mechanism of action of cis-Bidrin involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Dimethyl(dimethylamino)phosphine: This compound shares a similar structure but lacks the oxopropenyl group.

Methyltri-n-butylphosphonium dimethyl phosphate: Another related compound with a different alkyl group.

Uniqueness

cis-Bidrin is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Propriétés

Numéro CAS |

18250-63-0 |

|---|---|

Formule moléculaire |

C8H16NO5P |

Poids moléculaire |

237.19 g/mol |

Nom IUPAC |

[(Z)-4-(dimethylamino)-4-oxobut-2-en-2-yl] dimethyl phosphate |

InChI |

InChI=1S/C8H16NO5P/c1-7(6-8(10)9(2)3)14-15(11,12-4)13-5/h6H,1-5H3/b7-6- |

Clé InChI |

VEENJGZXVHKXNB-SREVYHEPSA-N |

SMILES |

CC(=CC(=O)N(C)C)OP(=O)(OC)OC |

SMILES isomérique |

C/C(=C/C(=O)N(C)C)/OP(=O)(OC)OC |

SMILES canonique |

CC(=CC(=O)N(C)C)OP(=O)(OC)OC |

Densité |

Relative density (water = 1): 1.216 (15 °C) |

Point d'éclair |

93 °C c.c. |

Key on ui other cas no. |

18250-63-0 141-66-2 |

Description physique |

YELLOW-TO-BROWN LIQUID WITH CHARACTERISTIC ODOUR. |

Solubilité |

Solubility in water: miscible |

Pression de vapeur |

Vapor pressure, Pa at 20 °C: 0.013 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.